molecular formula C7H11NO3 B13930173 (2-Acetylcyclopropyl)(amino)acetic acid CAS No. 733717-35-6

(2-Acetylcyclopropyl)(amino)acetic acid

Cat. No.: B13930173
CAS No.: 733717-35-6
M. Wt: 157.17 g/mol
InChI Key: OVGRGXFLBQXWTL-UHFFFAOYSA-N
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Description

(2-Acetylcyclopropyl)(amino)acetic acid is a specialized synthetic compound of interest in organic chemistry and medicinal research. This molecule features a cyclopropane ring—a strained system valuable for studying structure-activity relationships—substituted with an acetyl group and an amino-acetic acid (glycine) moiety. This unique structure suggests potential applications as a building block in organic synthesis or as a precursor for novel active molecules. Researchers value this compound for its potential to modulate biological pathways; the glycine component may allow for integration into peptide structures or mimic natural amino acids. [Include a specific, verified mechanism of action or primary research application here, such as "Preliminary studies suggest potential activity as an enzyme inhibitor" or "Used in the synthesis of constrained peptidomimetics."] This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

733717-35-6

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(2-acetylcyclopropyl)-2-aminoacetic acid

InChI

InChI=1S/C7H11NO3/c1-3(9)4-2-5(4)6(8)7(10)11/h4-6H,2,8H2,1H3,(H,10,11)

InChI Key

OVGRGXFLBQXWTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC1C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of Acetylcyclopropane Core

The synthesis of the acetylcyclopropane moiety, a key intermediate, has been extensively studied. Classical and modern methods include:

  • Cyclopropanation of Methyl Vinyl Ketone:
    The Simmons–Smith reaction and its modified versions are commonly employed. The classical Simmons–Smith reaction using Zn/Cu yields acetylcyclopropane at approximately 50%, while replacing Zn/Cu with Zn/Ag improves yields to about 60%. A nearly quantitative yield (>95%) is achievable using CH2Br2 with a Ni(0)/Zn/NaI catalytic system.

  • Cyclodehydration and Intramolecular Cyclisation:
    Acetylcyclopropane can also be synthesized via cyclodehydration of acetylpropyl alcohol derivatives, followed by intramolecular cyclisation. The use of sodium iodide in hexamethylphosphoramide (HMPA) has been shown to maximize yields under these conditions.

Method Reagents/Catalysts Yield (%) Notes
Simmons–Smith (Zn/Cu) CH2I2, Zn/Cu ~50 Classical method
Modified Simmons–Smith (Zn/Ag) CH2I2, Zn/Ag ~60 Improved yield
Ni(0)/Zn/NaI Catalysis CH2Br2, Ni(0)/Zn/NaI >95 Near quantitative yield
Cyclodehydration of Acetylpropyl Alcohol NaI/HMPA 85–100 Cyclisation via dihydrofuran intermediate

Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates

A novel approach involves cobalt(II)-based metalloradical catalysis (MRC) for asymmetric cyclopropanation of dehydroaminocarboxylates with in situ-generated α-aryldiazomethanes. This method allows for stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives, including (2-Acetylcyclopropyl)(amino)acetic acid analogs, under mild conditions with excellent yields and enantioselectivities. The reaction proceeds via a stepwise radical mechanism and exhibits (Z)-diastereoselectivity, which contrasts with uncatalyzed thermal reactions.

Catalyst System Substrate Yield (%) Enantioselectivity Diastereoselectivity Reaction Conditions
Co(II)-amidoporphyrin complex Dehydroaminocarboxylates High Excellent (Z)-selective Mild, radical conditions

Stepwise Synthesis via Reductive Amination and Protection Strategies

A multi-step synthetic route reported for related cyclopropyl amino acid derivatives involves:

  • Protection of aniline derivatives with Troc (2,2,2-trichloroethoxycarbonyl) groups.
  • Reductive amination of protected anilines with cyclopropanecarbaldehyde to introduce the cyclopropyl moiety.
  • Subsequent protection of the cyclopropylamine group with Boc (tert-butyloxycarbonyl).
  • Deprotection and condensation steps to yield the target amino acid derivatives.

This method was applied in the synthesis of various cyclopropyl-containing amino acids with yields ranging from 40% to 85% depending on the step and substrate.

Step Reagents/Conditions Yield (%) Notes
Aniline Protection (Troc group) TrocCl, base High Protects amino group
Reductive Amination Cyclopropanecarbaldehyde, NaBH4, NaHCO3 60–85 Introduces cyclopropylamine moiety
Boc Protection Boc2O, base High Protects cyclopropylamine
Deprotection and Condensation Acidic deprotection, coupling reagents Moderate Final steps to amino acid derivative

Corey–Chaykovsky Reaction for Cyclopropanation

The Corey–Chaykovsky reaction using dimethylsulfoxonium methylide is another effective method for cyclopropanation of α,β-unsaturated ketones to form cyclopropyl ketones. This reaction proceeds via nucleophilic addition of the sulfoxonium ylide to the unsaturated ketone, followed by ring closure. Yields reported for related cyclopropyl ketones are typically high (up to 85% over two steps), with good stereochemical control.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Yield Range (%) Stereocontrol Notes
Simmons–Smith and Modified CH2I2, Zn/Cu or Zn/Ag, Ni(0)/Zn/NaI 50–>95 Moderate Classical and improved cyclopropanation
Co(II)-Catalyzed Radical Co(II)-amidoporphyrin, α-aryldiazomethanes High Excellent (enantioselective) Asymmetric cyclopropanation of dehydroaminocarboxylates
Reductive Amination + Protection Cyclopropanecarbaldehyde, NaBH4, Boc2O 40–85 Good Multi-step synthesis with protection strategies
Corey–Chaykovsky Reaction Dimethylsulfoxonium methylide Up to 85 Good Cyclopropanation of α,β-unsaturated ketones

Chemical Reactions Analysis

Types of Reactions

(2-Acetylcyclopropyl)(amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the amino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Acetylcyclopropyl)(amino)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study enzyme-substrate interactions or metabolic pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Acetylcyclopropyl)(amino)acetic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The amino acid moiety may interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (2-Acetylcyclopropyl)(amino)acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Highlights Applications/Notes
(2-Acetylcyclopropyl)(amino)acetic acid C₇H₁₁NO₃ 173.17 Acetylated cyclopropyl, amino acetic acid Hypothesized via Knoevenagel condensation or alkylation Potential in constrained peptides, CNS drug candidates (inferred)
2-Amino-2-cyclopropylacetic acid C₅H₉NO₂ 115.13 Cyclopropyl directly attached to α-amino acid Not detailed Peptide synthesis, conformational studies
2-[Cyclopropyl(methyl)amino]acetic acid C₆H₁₁NO₂ 129.16 Cyclopropyl-methylamino group Commercial synthesis Biochemical tools, receptor modulation studies
(2S)-Amino-2-(1-methylcyclopropyl)acetic acid C₆H₁₁NO₂ 129.16 Methylcyclopropyl, stereospecific center Chiral resolution methods Study of stereochemical effects in bioactive peptides
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₆H₁₀O₂S 146.21 Mercaptomethyl group on cyclopropane Used in Montelukast synthesis Pharmaceutical intermediates (e.g., leukotriene inhibitors)

Key Research Findings

Conformational Constraints: Cyclopropyl-containing amino acids, such as 2-amino-2-cyclopropylacetic acid, are employed to rigidify peptide backbones, enhancing receptor selectivity and metabolic stability .

Stereochemical Effects : The (2S)-configured methylcyclopropyl analog demonstrates distinct bioactivity compared to its enantiomer, underscoring the importance of chirality in drug design .

Functional Group Impact: The acetyl group in (2-Acetylcyclopropyl)(amino)acetic acid may increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies (inferred from analogs like 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid, which shows neuroactive properties ). The mercaptomethyl group in 2-[1-(mercaptomethyl)cyclopropyl]acetic acid introduces redox-sensitive thiol functionality, enabling disulfide bond formation in drug conjugates .

Stability and Reactivity

  • Cyclopropane Ring Stability : The strained cyclopropane ring in these compounds is susceptible to ring-opening under acidic or oxidative conditions, which can be modulated by substituents (e.g., acetyl groups may stabilize via electron-withdrawing effects) .
  • Synthetic Challenges : Cyclopropanation often requires specialized reagents (e.g., Simmons-Smith conditions) or transition-metal catalysts, as seen in the synthesis of methyl 2-chloro-2-cyclopropylideneacetate derivatives .

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